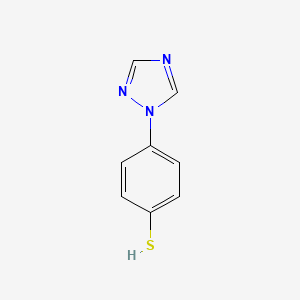

4-(1,2,4-Triazol-1-yl)benzenethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1H-1,2,4-Triazol-1-yl)benzenethiol is a chemical compound with the molecular weight of 177.23 . It has been used in the synthesis of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .

Synthesis Analysis

The synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzenethiol and its derivatives has been reported in several studies . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of 4-(1H-1,2,4-Triazol-1-yl)benzenethiol has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involving 4-(1H-1,2,4-Triazol-1-yl)benzenethiol have been studied in the context of synthesizing novel 1,2,4-triazole derivatives . These reactions have been characterized by various spectroscopic techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(1H-1,2,4-Triazol-1-yl)benzenethiol have been reported in various studies . For example, it has a molecular weight of 177.23 and its InChI Code is 1S/C8H7N3S/c12-8-3-1-7(2-4-8)11-6-9-5-10-11/h1-6,12H .Scientific Research Applications

Anticancer Activity

The compound has shown promising results in the field of cancer research. It has been used in the synthesis of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which have exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Some of these hybrids have shown an improvement in IC50 values and demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .

Antimicrobial Activity

Derivatives of 1,2,4-triazole, including “4-(1h-1,2,4-Triazol-1-yl)benzene-1-thiol”, have been found to possess broad-spectrum antimicrobial properties . This makes them valuable in the development of new antimicrobial agents.

Antiviral Activity

The compound has potential applicability in the development of antiviral drugs . This is due to the synthetic and pharmacophore features of 1,2,4-triazole derivatives.

Anti-Inflammatory Activity

1,2,4-Triazole derivatives, including “4-(1h-1,2,4-Triazol-1-yl)benzene-1-thiol”, have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of inflammatory diseases.

Kinase Inhibition

The compound’s derivatives can inhibit the activity of protein tyrosine phosphatase . This makes them potentially useful in the treatment of diseases related to the dysregulation of protein tyrosine phosphatases, such as cancer, diabetes, and immune disorders.

Structural Optimization Platform

The compound can be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This can lead to the development of more effective treatments for cancer.

Mechanism of Action

Target of Action

The primary targets of 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are commonly used in research as models for breast cancer and colon cancer, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their proliferation . It achieves this through the induction of apoptosis, a process of programmed cell death . This results in the reduction of the number of cancer cells, thereby limiting the progression of the disease .

Biochemical Pathways

The induction of apoptosis suggests that it may involve pathways related to cell survival and death

Pharmacokinetics

Its potent inhibitory activities against cancer cell lines suggest that it may have favorable bioavailability .

Result of Action

The result of the action of 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells, which can limit the progression of the disease .

Action Environment

Like all chemical compounds, its stability, efficacy, and mode of action can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(1,2,4-triazol-1-yl)benzenethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c12-8-3-1-7(2-4-8)11-6-9-5-10-11/h1-6,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLXJUBKBCWWRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NC=N2)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1h-1,2,4-Triazol-1-yl)benzene-1-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-(5-chloro-2-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2380743.png)

![Ethyl 2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2380744.png)

![7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2380747.png)

![4-({4-[(2-Methylpropyl)amino]phenyl}sulfonyl)morpholine](/img/structure/B2380748.png)

![(4-(Furan-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2380758.png)

![N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2380759.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2380760.png)

![4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2380764.png)